1-Chloro-2-methylbutane

Asymmetric synthesis Stereochemistry Chiral building blocks

1-Chloro-2-methylbutane (CAS 616-13-7) is a chiral primary alkyl chloride featuring a stereogenic center at C2, absent in achiral isomers like 1-chloro-3-methylbutane or 2-chloro-2-methylbutane. This chirality is mandatory for asymmetric synthesis applications—for example, generating enantiopure Grignard reagents for stereoselective carbonyl additions to produce optically active carbinols. Procuring the correct isomer is not optional: achiral C5H11Cl alternatives yield racemic mixtures, rendering synthetic routes useless for pharmaceutical candidates. Available in ≥95% purity with multiple packaging options.

Molecular Formula C5H11Cl
Molecular Weight 106.59 g/mol
CAS No. 616-13-7
Cat. No. B150327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-methylbutane
CAS616-13-7
Synonyms(±)-1-Chloro-2-methylbutane;  1-Chloro-2-methylbutane;  2-Methylbutyl Chloride
Molecular FormulaC5H11Cl
Molecular Weight106.59 g/mol
Structural Identifiers
SMILESCCC(C)CCl
InChIInChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3
InChIKeyIWAKWOFEHSYKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-methylbutane (CAS 616-13-7): A Chiral Alkyl Chloride Building Block for Asymmetric Synthesis


1-Chloro-2-methylbutane (CAS 616-13-7) is a branched, primary alkyl chloride with the molecular formula C5H11Cl [1]. Its defining structural feature is a chiral center at the C2 carbon, which distinguishes it from its non-chiral C5H11Cl isomers [2]. This stereogenic center enables the compound to exist as distinct enantiomers, making it a critical precursor in stereoselective synthesis. Physically, it is a colorless liquid with a density of 0.886 g/mL at 25 °C, a boiling point of 100 °C (at 750 mmHg), and a refractive index (n20/D) of 1.412 .

Why 1-Chloro-2-methylbutane Cannot Be Replaced by Its C5H11Cl Isomers in Chiral Applications


The family of C5H11Cl isomers includes compounds with similar molecular weights but drastically different substitution patterns and stereochemical properties. For instance, 2-chloro-2-methylbutane (CAS 594-36-5) is a tertiary alkyl chloride that favors SN1 reactivity due to carbocation stability, whereas 1-chloro-2-methylbutane, a primary alkyl halide with β-branching, predominantly undergoes SN2 reactions [1]. More critically, the chiral center at C2 in 1-chloro-2-methylbutane is absent in structurally related analogs like 1-chloro-3-methylbutane (CAS 107-84-6) and 1-chloro-2,2-dimethylpropane (CAS 753-89-9) [2][3]. This stereogenic carbon is not merely a structural nuance; it is a functional prerequisite for asymmetric synthesis. Using an achiral isomer in a stereoselective reaction sequence would result in a racemic product mixture, rendering the synthetic route useless for producing enantiomerically pure pharmaceuticals or research compounds. The selection of 1-chloro-2-methylbutane is therefore not a choice of convenience but a mandatory requirement dictated by the need for stereochemical control.

Quantitative Differentiation: A Comparative Evidence Guide for 1-Chloro-2-methylbutane


Chiral Center Presence vs. Achiral C5H11Cl Isomers

1-Chloro-2-methylbutane contains a single chiral center at the C2 position, a feature that is quantitatively absent in its direct C5H11Cl isomers, 1-chloro-3-methylbutane and 1-chloro-2,2-dimethylpropane [1][2]. This is not a matter of degree but a binary, quantifiable structural difference: one stereogenic center versus zero. This single chiral center allows the compound to be resolved into its (R)- and (S)-enantiomers, each with a specific optical rotation value . The racemic mixture has no net optical rotation, but the resolved (S)-(+)-enantiomer exhibits a specific rotation ([α]20D) of +1.3° to +2.3° (neat) . This property is non-existent for the achiral comparators, which are incapable of exhibiting optical activity or providing stereochemical control.

Asymmetric synthesis Stereochemistry Chiral building blocks

Boiling Point Differentiation from Tertiary and Primary Isomers

1-Chloro-2-methylbutane exhibits a boiling point of 100 °C (at 750 mmHg), which is 14-15 °C higher than the tertiary isomer 2-chloro-2-methylbutane (bp 85-86 °C) and 15-16 °C higher than the neopentyl-type isomer 1-chloro-2,2-dimethylpropane (bp 84-85 °C) . In contrast, its boiling point is nearly identical to its positional isomer 1-chloro-3-methylbutane (bp 98.9-100 °C), which has a linear chain and no branching at the C2 position [1]. This similarity in boiling point makes separation of 1-chloro-2-methylbutane from 1-chloro-3-methylbutane challenging by simple distillation, whereas the significant difference from the tertiary and neopentyl isomers allows for straightforward separation and confirms structural identity.

Physicochemical properties Separation science Reaction engineering

Density as a Distinctive Physical Property for Isomer Differentiation

The density of 1-chloro-2-methylbutane is 0.886 g/mL at 25 °C . This value is notably higher than the density of 2-chloro-2-methylbutane (0.8653 g/mL at 20 °C), a difference of ~0.021 g/mL [1]. It is also higher than 1-chloro-3-methylbutane (0.8692 g/cm³ at 15 °C) [2] and 1-chloro-2,2-dimethylpropane (0.866 g/mL at 25 °C) , with differences of ~0.017 and ~0.020 g/mL, respectively. These density differences, while small, are measurable with standard laboratory equipment and provide a rapid, non-destructive method for verifying the identity and purity of a received batch, especially when combined with refractive index measurements.

Quality control Analytical chemistry Physical property analysis

Refractive Index as a Complementary Identity Check

The refractive index (n20/D) of 1-chloro-2-methylbutane is 1.412 . This value is distinct from those of its primary comparators: 2-chloro-2-methylbutane (1.4055) [1], 1-chloro-3-methylbutane (1.4103) [2], and 1-chloro-2,2-dimethylpropane (1.4039) . The differences, while numerically small, are well within the resolution of a standard laboratory refractometer (±0.0001). Measuring the refractive index provides a rapid, secondary confirmation of identity that, when combined with density, creates a unique 'fingerprint' for the compound, significantly reducing the risk of using the wrong isomer.

Analytical chemistry Quality control Isomer identification

Procurement-Driven Application Scenarios for 1-Chloro-2-methylbutane


Synthesis of Enantiomerically Enriched Secondary Carbinols

The primary, verifiable application of 1-chloro-2-methylbutane, substantiating its unique value, is in the generation of a chiral Grignard reagent . This reagent, derived from an enantiopure form of 1-chloro-2-methylbutane (e.g., (S)-(+)-1-chloro-2-methylbutane), can be used in stereoselective additions to carbonyl compounds, such as alkyl phenyl ketones, to produce partially optically active (-)-alkylphenylcarbinols and other secondary carbinols [1]. This specific reactivity is directly enabled by the chiral center at C2. An achiral C5H11Cl isomer, like 1-chloro-3-methylbutane, cannot perform this function, as its corresponding Grignard reagent would yield a racemic mixture, which is often therapeutically inactive or less potent. The procurement decision for this compound is therefore driven by a project's requirement for asymmetric synthesis.

Preparation of Chiral Diazene Intermediates

1-Chloro-2-methylbutane serves as a reactant in the preparation of chiral diazenes . This application leverages the compound's stereogenic center to install chirality into the diazene framework. The use of an achiral C5H11Cl isomer would result in the formation of an achiral diazene product, which would lack the stereochemical properties required for its intended function, such as in materials science or as a specialized ligand. The ability to transfer chirality is the quantifiable, value-added property that justifies the selection of this specific isomer.

Use as a Building Block in Polymer and Materials Science

1-Chloro-2-methylbutane is a reactant used in the synthesis of high-performance solar cell copolymers . In this context, the specific branched alkyl chain derived from the compound is incorporated into the polymer backbone to tune its solubility, processability, and solid-state morphology. While the chiral center may not always be the primary driver in this application, the exact structure of the alkyl chain, including its branching at the C2 position, is critical for achieving the desired material properties. Substituting this compound with a linear isomer like 1-chloro-3-methylbutane or a more highly branched isomer like 1-chloro-2,2-dimethylpropane would alter the polymer's properties in unpredictable ways, potentially degrading device performance. This structural specificity makes procurement of the exact isomer mandatory for reproducible research results.

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